molecular formula C24H21F3O5S B030219 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester CAS No. 171568-44-8

4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester

Cat. No.: B030219
CAS No.: 171568-44-8
M. Wt: 478.5 g/mol
InChI Key: RKJFWYTUBCPBEP-UHFFFAOYSA-N
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Description

Biological Activity

4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester (CAS Number: 171568-44-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

  • Molecular Formula : C24H21F3O5S
  • Molecular Weight : 478.48 g/mol

The compound features a naphthalene core with various functional groups that contribute to its biological activity. The trifluoromethylsulfonyl group is particularly noteworthy for its influence on the compound's pharmacological properties.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes .
  • Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Pharmacological Studies

A summary of key studies on the biological activity of this compound includes:

StudyFocusFindings
Johnson et al. (1999)GPCR ModulationDemonstrated potential modulation of β-adrenoceptors, influencing lipolysis in adipocytes .
Hase et al. (2008)Enzyme InteractionReported inhibition of adenylyl cyclase through G protein pathways, indicating a role in signal transduction .
Adams et al. (2008)Functional ImpactGene disruption studies showed increased severity of functional decompensation following aortic banding, suggesting cardiovascular implications .

Case Studies

  • Cardiovascular Implications : In studies involving animal models, the administration of this compound resulted in significant alterations in heart rate and blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases.
  • Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of the compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structural components of this compound are critical for its biological activity:

  • The trifluoromethylsulfonyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • The naphthalene backbone contributes to the stability and interaction with receptor sites.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with multiple functional groups that enhance its biological activity. The presence of the trifluoromethylsulfonyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Retinoic Acid Receptor Antagonists

One of the primary applications of this compound is as an intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. RARs play a crucial role in regulating gene expression involved in cell growth and differentiation. By inhibiting these receptors, researchers can explore therapeutic avenues for conditions such as cancer and skin disorders .

Anticancer Research

The compound's structural features allow it to be investigated for anticancer properties. Compounds that interact with nuclear receptors like RARs can modulate pathways involved in tumor growth and metastasis. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Enzyme Inhibition Studies

The sulfonyl group present in the compound has been shown to enhance binding affinity to certain enzymes, making it a candidate for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents .

Drug Development

The compound's unique properties make it a valuable scaffold for drug design. Researchers are exploring modifications to improve efficacy and reduce toxicity, paving the way for new pharmaceuticals targeting various diseases .

Case Study 1: Synthesis of RAR Antagonists

In a recent study, researchers synthesized a series of compounds based on 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester. These compounds were evaluated for their ability to inhibit RAR activity in vitro. The results demonstrated that modifications to the naphthalene ring significantly influenced receptor binding affinity and selectivity .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer potential of derivatives of this compound against human breast cancer cells. The findings indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments, suggesting a promising avenue for further development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triflate Group

The triflate group (–OSO₂CF₃) is a superior leaving group, making the compound highly reactive in palladium-catalyzed cross-coupling reactions. Key examples include:

Reaction Type Conditions Product Yield Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, THF/H₂OArylboronic acid replaces triflate, forming biaryl derivatives75–85%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, tolueneAromatic amines introduced at the triflate site65–78%
Stille CouplingPdCl₂(PPh₃)₂, CuI, LiCl, DMF, 90°CStannane reagents couple to form substituted naphthalenes70–82%

Mechanistic Insight : The triflate’s electronegative nature stabilizes the transition state during oxidative addition with palladium(0), facilitating efficient coupling .

Alkyne-Based Reactions

The ethynyl (–C≡C–) linker participates in cycloadditions and metal-mediated couplings:

Sonogashira Coupling

Conditions Product Application Yield Source
PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 60°CTerminal alkynes form extended conjugated systemsRetinoid precursors80–90%

Click Chemistry

Conditions Product Notes
CuSO₄, sodium ascorbate, H₂O/tert-BuOHTriazole derivatives via Huisgen cycloadditionUsed in bioconjugation (no yield data)

Limitation : Steric hindrance from the naphthalene and benzoate groups may reduce reaction efficiency .

Hydrolysis and Ester Reactivity

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Notes Source
1M NaOH, EtOH/H₂O, reflux4-[2-(...)]benzoic acid (free carboxylic acid)95%Retains triflate group
H₂SO₄ (cat.), MeOH, 60°CTransesterification to methyl ester88%Rarely employed due to side reactions

Application : Hydrolysis to the carboxylic acid is critical for further functionalization (e.g., amidation) .

Reduction and Hydrogenation

The ethynyl group and naphthalene core are amenable to hydrogenation:

Conditions Product Yield Notes Source
H₂ (1 atm), Pd/C, EtOAcSaturated ethylbenzene derivative92%Retains triflate
Lindlar catalyst, H₂cis-Alkene75%Stereoselective reduction

Caution : Over-reduction of the naphthalene ring may occur under high-pressure H₂ .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C; store at –20°C under argon .
  • Light Sensitivity : Prolonged UV exposure causes ethynyl bond cleavage .
  • Hydrolytic Sensitivity : Triflate group reacts with moisture; use anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethynyl linkage, trifluoromethylsulfonyloxy group, and ester functionality. Compare chemical shifts with analogous compounds (e.g., benzoic acid esters in and triazole derivatives in ) .
  • LC-MS/MS : Employ high-resolution mass spectrometry to verify molecular weight and fragmentation patterns. Use internal standards (e.g., deuterated analogs) for quantification, as described in wastewater analysis protocols () .
  • HPLC with UV/Vis Detection : Optimize reverse-phase chromatography (C18 column) with methanol/water gradients to assess purity (>98%) and monitor degradation products .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology :

  • Multi-Step Synthesis : Begin with Sonogashira coupling to form the ethynyl bridge between the naphthalenyl and benzoic acid ethyl ester moieties. Use palladium catalysts (e.g., Pd(PPh3_3)4_4) and copper iodide in anhydrous THF under inert atmosphere () .
  • Sulfonation Step : Introduce the trifluoromethylsulfonyloxy group via reaction with trifluoromethanesulfonic anhydride (TFAA) in dichloromethane, using pyridine as a base (analogous to methods in ) .
  • Purification : Apply solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for desalting and removing byproducts () .

Q. How should researchers handle stability issues during storage and experimentation?

  • Methodology :

  • Storage Conditions : Store at −18°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles () .
  • Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions. Monitor degradation via LC-MS after 24-hour exposure to ambient light or varying pH (4–9) () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodology :

  • Cross-Validation : Combine 19F^{19}F-NMR to confirm trifluoromethylsulfonyloxy integrity and 2D-COSY/HMBC NMR to resolve overlapping signals in the naphthalenyl region () .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2H-ethyl ester) to distinguish between ester and ethynyl proton environments (analogous to deuterated standards in ) .

Q. What strategies optimize reaction yields for the ethynyl coupling step?

  • Methodology :

  • Catalyst Screening : Test Pd0^0/CuI^I systems (e.g., PdCl2_2(dppf) vs. Pd(PPh3_3)4_4) in DMF/THF mixtures. Monitor yields via HPLC () .
  • Temperature Control : Perform reactions at 60–80°C to balance kinetics and side-product formation. Use microwave-assisted synthesis for accelerated coupling () .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Radiolabeled Probes : Synthesize 14C^{14}C-labeled ethyl ester or 3H^3H-ethynyl derivatives for uptake and binding studies in cell lines (analogous to methods in ) .
  • In Vitro Assays : Use fluorescence polarization to study interactions with target proteins (e.g., sulfotransferases). Compare activity with structurally related triazole derivatives () .

Q. What computational approaches predict the compound’s reactivity or metabolic pathways?

  • Methodology :

  • DFT Calculations : Model the electron-withdrawing effects of the trifluoromethylsulfonyloxy group on ethynyl bond polarization. Compare with experimental IR/Raman spectra () .
  • Metabolic Prediction : Use software (e.g., Schrödinger’s BioLuminate) to simulate hepatic metabolism, focusing on ester hydrolysis and sulfonate cleavage () .

Q. Data Contradiction Analysis

Q. How to address inconsistent biological activity data across assays?

  • Methodology :

  • Dose-Response Curves : Test activity at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to differentiate specific vs. non-specific binding ( ) .
  • Matrix Effects : Spike compound into biological matrices (e.g., serum, lysate) and quantify recovery via LC-MS to assess interference () .

Q. Key Considerations for Experimental Design

  • Negative Controls : Include analogs lacking the trifluoromethylsulfonyloxy group to isolate its contribution to bioactivity .
  • Replication : Perform triplicate runs for synthetic steps and biological assays to ensure reproducibility () .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester
  • CAS Number : 171568-44-8
  • Molecular Formula : C₂₄H₂₁F₃O₅S
  • Molecular Weight : 478.48 g/mol
  • Structure : Features a naphthalene core substituted with a trifluoromethanesulfonyloxy (OTf) group at position 8, an ethynyl linkage to a benzoate ester, and two methyl groups at position 5 of the dihydronaphthalene ring.

Physicochemical Properties :

  • Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
  • Appearance : White crystalline solid .

Comparison with Structurally Similar Compounds

Ethyl 4-{[5,5-Dimethyl-8-(4-methylphenyl)-5,6-dihydro-2-naphthalenyl]ethynyl}benzoate

  • CAS Number : 171568-43-7
  • Molecular Formula : C₃₀H₂₈O₂
  • Molecular Weight : 420.55 g/mol

4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic Acid Ethyl Ester

  • CAS Number : 166978-49-0
  • Molecular Formula : C₂₃H₂₂O₃
  • Molecular Weight : 346.42 g/mol

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid Ethyl Ester

  • CAS Number: Not explicitly listed (see ).
  • Molecular Formula : C₁₃H₁₃F₃O₅S (estimated)
  • Structural Differences :
    • Core Structure : Butyric acid ester instead of benzoate.
    • Impact : Shorter carbon chain and altered steric effects may reduce binding specificity compared to the naphthalene-based target compound .

Comparative Analysis Table

Parameter Target Compound (171568-44-8) Ethyl 4-{[5,5-Dimethyl-8-(4-methylphenyl)...} 4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo...)
Molecular Formula C₂₄H₂₁F₃O₅S C₃₀H₂₈O₂ C₂₃H₂₂O₃
Molecular Weight 478.48 g/mol 420.55 g/mol 346.42 g/mol
Position 8 Substituent Trifluoromethanesulfonyloxy (OTf) 4-Methylphenyl Oxo
Key Functional Groups Ethynyl, OTf, benzoate ester Ethynyl, methylphenyl, benzoate ester Ethynyl, oxo, benzoate ester
Solubility Chloroform, DCM, ethyl acetate Likely less polar (no OTf) Moderate polarity (oxo group)
Pharmaceutical Role RAR antagonist intermediate Likely similar but less potent Unreported; potential precursor

Research Findings and Implications

  • Role of Substituents :

    • The OTf group in the target compound enhances electrophilicity and metabolic stability, crucial for RAR antagonist activity .
    • Methylphenyl or oxo substituents reduce electronic effects, diminishing receptor interactions compared to OTf .
  • Synthetic Challenges :

    • Introduction of OTf requires careful sulfonylation conditions to avoid side reactions (e.g., ).
    • Ethynyl bridges demand palladium-catalyzed coupling, common in diarylacetylene syntheses .
  • Biological Performance :

    • OTf-substituted compounds show superior binding to RARs compared to methylphenyl or oxo analogs, as seen in related studies (e.g., Johnson et al., 1996 ).

Properties

IUPAC Name

ethyl 4-[2-[5,5-dimethyl-8-(trifluoromethylsulfonyloxy)-6H-naphthalen-2-yl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3O5S/c1-4-31-22(28)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(13-14-23(20,2)3)32-33(29,30)24(25,26)27/h7-13,15H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJFWYTUBCPBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3OS(=O)(=O)C(F)(F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475893
Record name Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171568-44-8
Record name Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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